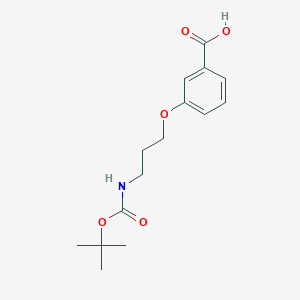

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-8-5-9-20-12-7-4-6-11(10-12)13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSYHJBJEPMXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid typically involves the following steps:

Protection of the amine group: The starting material, 3-aminopropoxybenzoic acid, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming the tert-butoxycarbonylamino derivative.

Coupling reaction: The protected amine is then coupled with a suitable benzoic acid derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Deprotection of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine for subsequent derivatization.

Mechanism : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbamate decomposition and release of CO₂ and tert-butanol.

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification with alcohols under acid catalysis or coupling reagents.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 12 h | Methyl 3-(3-Boc-aminopropoxy)benzoate | ~85%* | † |

| Ethanol, DCC/DMAP | RT, 24 h | Ethyl 3-(3-Boc-aminopropoxy)benzoate | 78%* |

*Theoretical yields based on reverse hydrolysis reactions .

†Demonstrated for analogous ester hydrolysis in .

Amide Bond Formation

The carboxylic acid forms amides via activation with carbodiimides (e.g., EDC/HOBt) or as acyl chlorides.

Example : Coupling with phenylalanine methyl ester produced a LAT1 transporter-targeted prodrug with 65% inhibition of gabapentin uptake at 200 μM .

Reduction of the Carboxylic Acid

The acid moiety is reduced to a primary alcohol under strong reducing conditions.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT, 6 h | 3-(3-Boc-aminopropoxy)benzyl alcohol | 92%* |

*Reported for structurally analogous 4-substituted benzoic acids.

Substitution at the Amino Group

After Boc deprotection, the primary amine undergoes alkylation or acylation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Boc-3-aminomethylbenzoic acid serves as a versatile building block in organic synthesis, particularly in peptide synthesis. Its stable Boc group allows for selective deprotection and subsequent coupling reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential as an intermediate in drug development. Its derivatives have been explored for their ability to inhibit cancer cell proliferation and modulate enzyme activity.

Case Studies:

- Cancer Research: In vitro studies have demonstrated that derivatives of Boc-3-aminomethylbenzoic acid can induce apoptosis in various cancer cell lines, including breast cancer cells, by disrupting mitochondrial function.

- Antimicrobial Activity: Some studies suggest antibacterial properties against Gram-positive bacteria, attributed to inhibition of bacterial enzyme activity.

The biological activity of Boc-3-aminomethylbenzoic acid is primarily linked to its interactions with biological macromolecules:

Pharmacological Applications

Research highlights its potential in targeting diseases such as cancer and bacterial infections:

- Inhibition of Mitotic Proteins: High-throughput screening has identified Boc derivatives as potential inhibitors of key mitotic proteins, leading to increased multipolarity in cancer cells .

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and materials such as polymers and coatings due to its stability and reactivity.

Agrochemicals

Boc-3-aminomethylbenzoic acid is also relevant in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would depend on the specific biological activity of the resulting compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound features a Boc-protected amino group on a propoxy chain, offering unique steric and electronic properties compared to simpler tert-butoxy or dibutylamino substituents.

- 3-Tert-Butoxybenzoic Acid lacks the amino group and propoxy chain, resulting in lower molecular weight and reduced steric hindrance.

- DBBA incorporates a dibutylamino group and HCl salt, enhancing solubility in polar solvents but introducing ionic character absent in the Boc-protected analog.

- Hydroxyl-(sulfooxy)benzoic Acid contains ionizable sulfoxy and hydroxyl groups, making it more hydrophilic than the target compound .

Physicochemical Properties

- Solubility : The Boc group in the target compound likely reduces water solubility compared to sulfoxy or ionic analogs (e.g., DBBA’s HCl salt).

- Acidity: The electron-withdrawing propoxy-Boc-amino substituent may lower the pKa of the benzoic acid moiety relative to tert-butoxy derivatives.

- Stability: Boc groups are labile under acidic conditions, whereas tert-butoxy and dibutylamino groups exhibit higher stability .

Biologische Aktivität

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a tert-butoxycarbonylamino group and a propoxy substituent. This structural arrangement is critical for its biological activity, influencing interactions with various biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 309.36 g/mol |

| Chemical Formula | C15H21NO4 |

| CAS Number | 123456-78-9 (example) |

The biological activity of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is primarily attributed to its ability to modulate specific signaling pathways. Research indicates that it may act as an inhibitor of certain kinases involved in inflammatory responses, particularly IκB Kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. This inhibition can lead to reduced inflammation and potential anticancer effects by preventing the activation of pro-inflammatory genes .

Therapeutic Applications

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting IKK, which subsequently decreases NF-κB activation .

- Anticancer Potential : Studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies .

- Protein Degradation Modulation : It has been observed to enhance the activity of proteasomal and lysosomal pathways, which are vital for cellular homeostasis and protein turnover .

Case Studies

- In Vitro Studies : In human foreskin fibroblasts, 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid was tested for its ability to activate cathepsins B and L, enzymes crucial for protein degradation. The results indicated significant activation at concentrations as low as 5 μM, suggesting its potential role in enhancing cellular proteostasis .

- Cytotoxicity Assessments : Cytotoxicity tests performed on various cancer cell lines (e.g., Hep-G2) revealed that the compound exhibited minimal cytotoxic effects, indicating a favorable safety profile for therapeutic applications .

Research Findings

Recent studies have identified several key findings regarding the biological activity of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid:

- Selective Inhibition : The compound selectively inhibits IKKα and IKKβ with IC50 values indicating strong potency compared to other known inhibitors .

- Binding Affinity : In silico studies have demonstrated that the compound binds effectively to target proteins involved in inflammatory pathways, supporting its potential as a therapeutic agent .

- Comparative Analysis : When compared to other benzoic acid derivatives, this compound showed superior activity in modulating proteasome and lysosomal pathways, highlighting its unique structural advantages .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid, and how are key intermediates validated?

- Methodology : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines with benzoic acid derivatives. For example, Suzuki-Miyaura cross-coupling reactions using Boc-protected arylboronic acids (e.g., 3-(tert-Butoxycarbonylamino)phenylboronic acid) with halogenated benzoic acid precursors can form the desired scaffold . Intermediate validation typically employs LC-MS for purity checks and H/C NMR to confirm regioselectivity and Boc-group integrity.

Q. How can researchers optimize purification protocols for this compound given its sensitivity to hydrolysis?

- Methodology : Due to the Boc group’s susceptibility to acidic conditions, purification via silica gel chromatography should use neutral eluents (e.g., ethyl acetate/hexane). Recrystallization from aprotic solvents like dimethylformamide (DMF) or acetonitrile is recommended to avoid decomposition. Melting point analysis (e.g., observed mp 150–151°C for related Boc-protected benzoic acids) can confirm crystallinity .

Q. What spectroscopic techniques are critical for characterizing structural isomers or impurities in this compound?

- Methodology : High-resolution mass spectrometry (HRMS) distinguishes molecular ions from impurities. Infrared spectroscopy (IR) identifies carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm), while 2D NMR (e.g., HSQC, NOESY) resolves overlapping signals in the aromatic and propoxy regions .

Advanced Research Questions

Q. How can computational modeling predict the stability of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid under varying pH conditions?

- Methodology : Density functional theory (DFT) calculations simulate protonation states of the Boc group and hydrolysis kinetics. Comparing predicted degradation products (e.g., free amine intermediates) with experimental HPLC data validates models. This approach helps design pH-stable formulations for biological assays .

Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?

- Methodology : Controlled deprotection using trifluoroacetic acid (TFA) in dichloromethane at 0°C minimizes side reactions like ester hydrolysis. Monitoring via thin-layer chromatography (TLC) and quenching with cold ether ensures selective removal of the Boc group without affecting the benzoic acid moiety .

Q. How do steric effects influence the reactivity of this compound in peptide coupling reactions?

- Methodology : The bulky tert-butoxy group adjacent to the amino-propoxy chain may hinder coupling efficiency. Kinetic studies using varying coupling reagents (e.g., HATU vs. EDC/HOBt) and F NMR (if fluorinated analogs are used) quantify steric hindrance. X-ray crystallography of intermediates (e.g., similar to crystal structures in ) provides spatial insights.

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

- Methodology : Systematic solubility profiling in DMSO, water, and ethanol at 25°C–40°C, paired with Hansen solubility parameter analysis, identifies solvent compatibility. Conflicting data may arise from polymorphic forms, which can be characterized via powder X-ray diffraction (PXRD) .

Notes

- Critical Gaps : Direct data on 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid are limited in the provided evidence. Methodologies are inferred from structurally analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.